molecular formula C9H13NO B13942925 3-(1-Formylcyclopentyl)propanenitrile

3-(1-Formylcyclopentyl)propanenitrile

Cat. No.: B13942925
M. Wt: 151.21 g/mol
InChI Key: QTUIISDNQNFTPG-UHFFFAOYSA-N
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Description

1-(2-Cyanoethyl)-1-formylcyclopentane is an organic compound characterized by a cyclopentane ring substituted with a formyl group and a cyanoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyanoethyl)-1-formylcyclopentane can be achieved through several methods. One common approach involves the reaction of cyclopentanone with acrylonitrile in the presence of a base, followed by formylation. The reaction conditions typically include:

    Base: Sodium hydride or potassium tert-butoxide

    Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of 1-(2-Cyanoethyl)-1-formylcyclopentane may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyanoethyl)-1-formylcyclopentane undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid

    Reduction: Lithium aluminum hydride in ether, hydrogenation with palladium on carbon

    Substitution: Sodium methoxide in methanol, sodium ethoxide in ethanol

Major Products

    Oxidation: 1-(2-Carboxyethyl)-1-formylcyclopentane

    Reduction: 1-(2-Aminoethyl)-1-formylcyclopentane

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(2-Cyanoethyl)-1-formylcyclopentane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Cyanoethyl)-1-formylcyclopentane depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Cyanoethyl)-1-formylcyclohexane: Similar structure but with a cyclohexane ring.

    1-(2-Cyanoethyl)-1-formylcyclobutane: Similar structure but with a cyclobutane ring.

    1-(2-Cyanoethyl)-1-formylcycloheptane: Similar structure but with a cycloheptane ring.

Uniqueness

1-(2-Cyanoethyl)-1-formylcyclopentane is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties

Properties

IUPAC Name

3-(1-formylcyclopentyl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-7-3-6-9(8-11)4-1-2-5-9/h8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUIISDNQNFTPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CCC#N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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